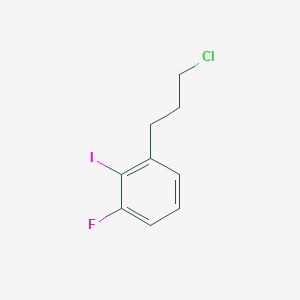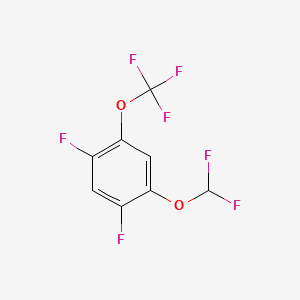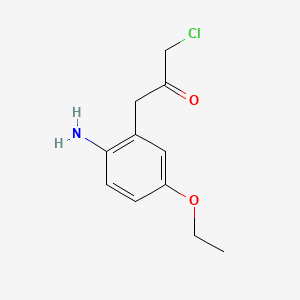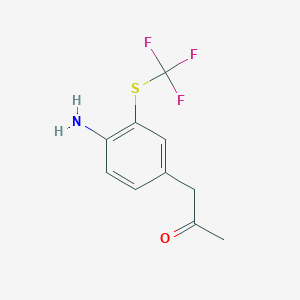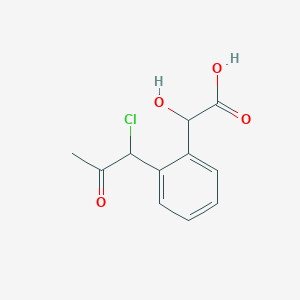
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chlorinated ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the chlorination of a suitable precursor, followed by the introduction of the carboxylic acid and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and minimizing by-products.
化学反应分析
Types of Reactions
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated ketone can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the chlorinated ketone can produce an alcohol.
科学研究应用
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials that require specific chemical functionalities.
作用机制
The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes, altering metabolic pathways. The presence of multiple functional groups allows it to participate in various types of chemical reactions, making it a versatile compound in both research and industrial applications.
相似化合物的比较
Similar Compounds
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one: shares similarities with other chlorinated ketones and carboxylic acids, such as:
Uniqueness
The unique combination of functional groups in this compound gives it distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical transformations or interactions.
属性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC 名称 |
2-[2-(1-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c1-6(13)9(12)7-4-2-3-5-8(7)10(14)11(15)16/h2-5,9-10,14H,1H3,(H,15,16) |
InChI 键 |
NVMGFHLJEOBOPI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=CC=C1C(C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


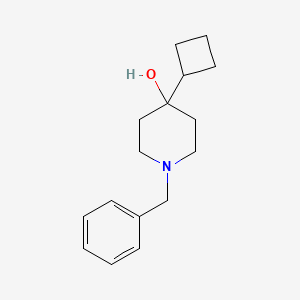
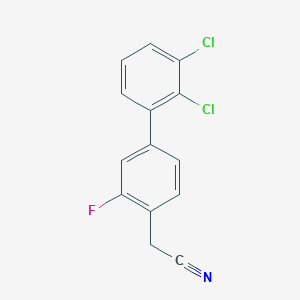
![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
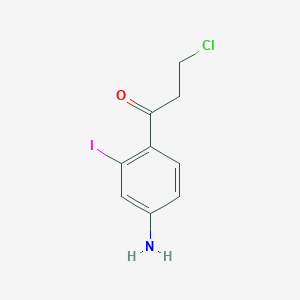
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)

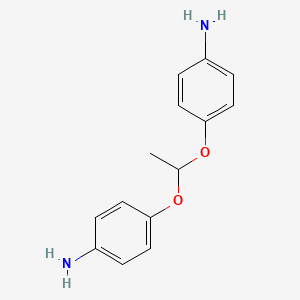
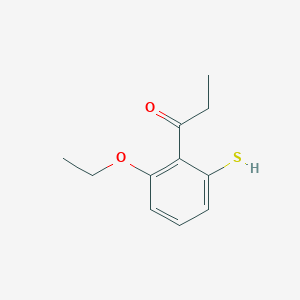
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
